ETHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE
Description
ETHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE is a heterocyclic compound featuring a fused triazinoindole core linked to a thioacetate ester group. Its synthesis involves the reaction of 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with ethyl bromoacetate under basic conditions, followed by purification via column chromatography (Merck Silica gel 60 Å) . This compound serves as a key intermediate for synthesizing bioactive amides and esters, particularly in studies targeting protein interactions and antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-3-20-11(19)8-21-14-15-13-12(16-17-14)9-6-4-5-7-10(9)18(13)2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETKLFGLJPYMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C3=CC=CC=C3N2C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331630 | |
| Record name | ethyl 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300718-96-1 | |
| Record name | ethyl 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ETHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazinoindole core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazinoindole ring system.
Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazinoindole intermediate.
Esterification: The final step involves the esterification of the intermediate with ethyl acetate to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit cancer cell proliferation by binding to iron ions and inducing apoptosis in cancer cells.
Biological Studies: It is used in studies investigating the role of iron chelators in cellular processes such as DNA/RNA synthesis, cell cycle regulation, and apoptosis.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other biologically active triazinoindole derivatives.
Mechanism of Action
The mechanism of action of ETHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE involves its ability to bind to iron ions, particularly ferrous ions. This binding disrupts the iron homeostasis in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. The compound selectively binds to ferrous ions, and the addition of ferrous ions can abolish its cytotoxic effects . The induction of apoptosis is mediated through the mitochondrial pathway, involving the regulation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Key Insights :
- Bromine substitutions (e.g., compounds 25 , 27 ) may enhance binding to hydrophobic protein pockets .
- Polar groups like cyanomethyl (compound 23) improve aqueous solubility but may reduce membrane permeability .
Ester Derivatives
Ester analogs retain the thioacetate ester group but vary in the alkyl chain or core substitutions:
Key Insights :
- tert-Butyl esters (e.g., tert-butyl acetate ) exhibit greater stability under acidic conditions compared to ethyl esters .
- Fused systems (e.g., compound 26 ) demonstrate enhanced antimicrobial activity, likely due to increased planar rigidity .
Fused Heterocyclic Derivatives
Compounds with additional fused rings or heteroatoms show distinct bioactivity profiles:
Key Insights :
- Hybrid systems like 38 (thiazolidinone) and 27 (quinoxaline) show superior antifungal and antibacterial activity, respectively, attributed to synergistic electronic effects .
- Pyrazolone derivatives (e.g., 32 ) exhibit activity against C. albicans, likely due to hydrogen-bonding interactions .
Biological Activity
Ethyl 2-({5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate is a synthetic compound belonging to the class of triazinoindole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₉H₁₈N₆O₃S₂
Molecular Weight: 442.51 g/mol
CAS Number: 309287-03-4
The structure of this compound features a triazinoindole core fused with an ethyl acetate moiety. This unique arrangement is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A proposed synthetic route includes:
- Formation of the Triazinoindole Core: This step involves the reaction of appropriate indole derivatives with triazine precursors under controlled conditions.
- Introduction of the Sulfanyl Group: The sulfanyl moiety is introduced through nucleophilic substitution reactions.
- Esterification: The final step involves esterification with acetic acid or its derivatives to yield the ethyl ester.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Enterococcus faecalis | Significant |
These findings suggest that the compound may inhibit bacterial growth by interfering with essential cellular processes such as DNA replication and protein synthesis .
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| HeLa (cervical cancer) | 25 |
Mechanistic studies suggest that the compound may target specific molecular pathways involved in cell survival and proliferation .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity associated with cell signaling pathways.
- DNA Interaction: The compound may interact with DNA or RNA, affecting transcription and replication processes.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity: A recent study screened various derivatives for antimicrobial properties and found that those containing the triazinoindole structure exhibited enhanced activity against resistant strains .
- Anticancer Research: Another investigation highlighted the compound's cytotoxic effects on human cancer cell lines, emphasizing its potential as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
